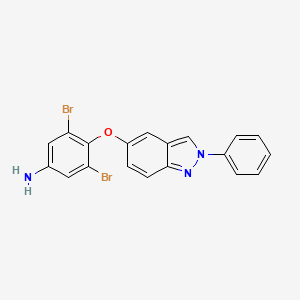

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline

Description

Properties

CAS No. |

918946-22-2 |

|---|---|

Molecular Formula |

C19H13Br2N3O |

Molecular Weight |

459.1 g/mol |

IUPAC Name |

3,5-dibromo-4-(2-phenylindazol-5-yl)oxyaniline |

InChI |

InChI=1S/C19H13Br2N3O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H,22H2 |

InChI Key |

PLZQWUKKMHHBED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the indazole derivative with aniline through an ether linkage, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the aniline moiety.

Coupling Reactions: The aniline group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the indazole or aniline moieties.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atoms may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of halogenated aniline derivatives. Key analogues include:

Key Observations :

- Electron-withdrawing vs. bulky groups : The trifluoromethoxy substituent in 3,5-Dibromo-4-(trifluoromethoxy)aniline improves metabolic stability in agrochemicals, whereas the indazole-phenyl group in the target compound enhances binding affinity to biological targets like kinases .

- Bromine positioning: All compounds leverage bromine atoms for steric hindrance and halogen bonding, but the target compound’s asymmetric substitution pattern may reduce crystallinity compared to symmetric bisphenol derivatives .

Reactivity Trends :

- The NH₂ group in the target compound enables functionalization (e.g., amidation), whereas trifluoromethoxy derivatives are typically terminal intermediates due to the inertness of OCF₃.

Regulatory and Market Considerations

- Regional demand: Asia-Pacific dominates production of brominated anilines due to cost-effective synthesis, while North America and Europe prioritize high-purity grades for pharmaceutical use .

- Regulatory challenges : Brominated compounds face scrutiny under REACH and EPA regulations, particularly regarding persistence and bioaccumulation. The target compound’s complex structure may require extensive toxicology profiling compared to simpler analogues .

Research Tools and Methodologies

Structural characterization of these compounds relies on:

Biological Activity

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is an indazole derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines bromine substituents with an indazole moiety and an aniline group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics:

- CAS Number: 918946-22-2

- Molecular Formula: C19H13Br2N3O

- Molecular Weight: 459.1 g/mol

- IUPAC Name: 3,5-dibromo-4-(2-phenylindazol-5-yl)oxyaniline

The biological activity of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is believed to involve interaction with various molecular targets. The indazole core is known to modulate enzyme activity and receptor interactions, potentially leading to inhibition of specific pathways associated with disease processes.

Anticancer Properties

Research indicates that compounds containing indazole derivatives exhibit significant anticancer activity. A study evaluating the cytotoxic effects of various indazole derivatives, including 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline, demonstrated notable inhibition of cancer cell proliferation. The compound was tested against several cancer cell lines, showing IC50 values that suggest effective cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.4 |

These results indicate that the compound may act as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies have shown that it exhibits activity against various bacterial strains and fungi. The mechanism may involve disruption of cellular membranes or inhibition of critical metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

-

Study on Indazole Derivatives:

A series of indazole derivatives were synthesized and tested for their biological activities. The study found that compounds with bromine substitutions exhibited enhanced potency against cancer cell lines compared to their non-brominated counterparts. -

Antifungal Activity:

Research focusing on similar indazole structures reported significant antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents . This suggests potential therapeutic applications in treating fungal infections. -

Mechanistic Insights:

Molecular docking studies have indicated that these compounds can effectively bind to active sites on enzymes involved in critical biological processes, thereby inhibiting their function . This provides a rationale for their observed biological activities.

Q & A

Q. What precautions are required for handling brominated aniline derivatives?

- Methodological Answer :

- Toxicity : Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) to avoid inhalation/contact.

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent brominated dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.